Diethyl 2,2'-((4-methoxy-2-nitrophenyl)azanediyl)diacetate

Description

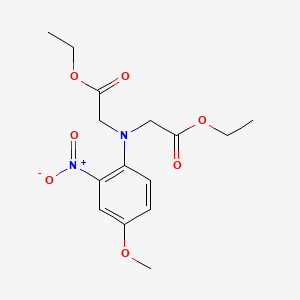

Diethyl 2,2'-((4-methoxy-2-nitrophenyl)azanediyl)diacetate is a nitroaromatic compound featuring a central azanediyl (NH) group bridging two acetate ester moieties and a substituted phenyl ring (4-methoxy-2-nitrophenyl). These compounds are typically synthesized for applications in photoprotection, pharmaceuticals, and materials science, leveraging their tunable electronic properties and solubility profiles .

Properties

Molecular Formula |

C15H20N2O7 |

|---|---|

Molecular Weight |

340.33 g/mol |

IUPAC Name |

ethyl 2-(N-(2-ethoxy-2-oxoethyl)-4-methoxy-2-nitroanilino)acetate |

InChI |

InChI=1S/C15H20N2O7/c1-4-23-14(18)9-16(10-15(19)24-5-2)12-7-6-11(22-3)8-13(12)17(20)21/h6-8H,4-5,9-10H2,1-3H3 |

InChI Key |

OSBDPQOMQGOVKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-methoxy-2-nitroaniline. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, followed by nucleophilic substitution with 4-methoxy-2-nitroaniline. The reaction is carried out under reflux conditions in an organic solvent such as ethanol .

Industrial Production Methods

Industrial production of diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester groups can be hydrolyzed to carboxylic acids.

Substitution: The methoxy group can be replaced with other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogenation using palladium on carbon as a catalyst.

Reduction: Hydrolysis using aqueous sodium hydroxide.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: 4-amino-2-nitrophenyl derivatives.

Reduction: Diethyl malonate derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester groups can be hydrolyzed to release carboxylic acids, which can participate in further chemical reactions. The methoxy group can be involved in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

UV-Filter Derivatives

Several diethyl azanediyl diacetate derivatives are designed as organic UV filters. Key examples include:

- Compound 4g (Diethyl 2,2′-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate): Properties: UVA protection factor (UVA PF) = 6.83 ± 0.05; excellent photostability and solubility in cosmetic formulations.

- Compound 3b (Diethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate) :

Table 1: Comparison of UV-Filtering Derivatives

| Compound | Application | Key Parameter | Photostability | Cytotoxicity (IC50) |

|---|---|---|---|---|

| 4g | UVA filter | UVA PF = 6.83 ± 0.05 | High | >50 µM |

| 3b | UVB filter | SPF = 3.07 ± 0.04 | High | >50 µM |

| Avobenzone | UVA filter | UVA PF = ~5.0 | Low | Moderate |

Pharmaceutical Derivatives

- Strontium Ranelate (Diethyl 2,2'-((5-carboxy-4-(carboxymethyl)-3-cyanothiophen-2-yl)azanediyl)diacetate): Structure: Incorporates a thiophene ring with cyano and carboxylate groups. Application: Anti-osteoporotic agent; enhances bone formation and reduces resorption. Safety: FDA-approved with a favorable safety profile, though contraindicated in patients with cardiovascular risks .

Diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate :

Fluorescent and Sensor Materials

Structural and Spectroscopic Comparisons

- Diethyl 2,2'-[(1,1′-biphenyl)-4,4′-diylbis(azanediyl)]diacetate (M13) :

Biological Activity

Diethyl 2,2'-((4-methoxy-2-nitrophenyl)azanediyl)diacetate, a compound with notable biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological properties and relevant research findings.

Chemical Structure

The molecular formula for this compound is . Its structure features a nitrophenyl group attached to an azanediyl moiety, which is linked to two diacetate groups.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 343.395 g/mol |

| LogP | 2.1927 |

| PSA (Polar Surface Area) | 98.36 Ų |

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that derivatives containing the azomethine bond (–C=N–), which is present in this compound, showed potent antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .

Case Studies

- Antibacterial Activity : In vitro studies indicated that derivatives of the compound demonstrated effective inhibition of bacterial growth. For instance, compounds in the same class were tested against Bacillus megaterium and Micrococcus spp., showing minimum inhibitory concentrations (MICs) ranging from 1.0 to 3.8 mg/mL .

- Antifungal Activity : Similar derivatives were also evaluated for antifungal properties against Penicillium spp., with varying degrees of effectiveness noted across different strains .

Cytotoxicity Studies

The cytotoxic potential of this compound has been assessed against several cancer cell lines. Notably, compounds with similar structural motifs have been reported to exhibit antiproliferative effects on leukemia and colorectal adenocarcinoma cell lines .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through the azomethine bond. This interaction may lead to the disruption of cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.